
Florisil
Overview
Description
Florisil, a synthetic magnesium silicate adsorbent, is widely employed in analytical chemistry for its high polarity and structural stability . Composed primarily of MgO and SiO₂, this compound exhibits a porous structure with a surface area of ~300 m²/g, enabling efficient adsorption of polar compounds such as pesticides, dyes, ethanol, and nitrogen-containing molecules . Its applications span chromatography, solid-phase extraction (SPE), and environmental remediation. For instance, this compound SPE columns effectively purify lipid-rich biological samples by removing fatty acids and sterols , while its impregnation with ionic liquids (e.g., trihexyl(tetradecyl)phosphonium chloride) enhances adsorption capacity for cesium ions (Cs⁺) in aqueous solutions . This compound’s versatility is further demonstrated in lipid fractionation, where it isolates sn-2 monoglycerides from enzymatic hydrolysis products with >95% purity .
Scientific Research Applications
Introduction to Florisil
This compound, a registered trade name for magnesium silicate, is widely utilized in various scientific applications, particularly in chromatography. Its unique properties make it an effective adsorbent for the separation and purification of a wide range of compounds, including pesticides, environmental contaminants, and natural products. This article provides a comprehensive overview of the applications of this compound in scientific research, supported by detailed data tables and case studies.
Properties of this compound
This compound exhibits several key physical and chemical properties that enhance its efficacy as a chromatographic medium:
- Surface Area : High surface area facilitates the adsorption of analytes.
- Porosity : The porous structure allows for efficient interaction with various compounds.
- Chemical Stability : It remains stable under various conditions, making it suitable for diverse analytical methods.
These properties contribute to its widespread use in analytical chemistry, particularly in the cleanup and separation processes.
Chromatographic Analysis
This compound is predominantly employed in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its applications include:
- Pesticide Residue Cleanup : this compound is used to clean up soil extracts for pesticide analysis, effectively removing polar interferences while retaining pesticide analytes .
- Separation of Environmental Contaminants : It aids in the cleanup and separation of chlorinated hydrocarbons from complex matrices .
- Extraction of Natural Products : this compound is utilized to isolate biologically active substances from plant extracts .
Case Study 1: Extraction of Phenolic Compounds
A study demonstrated the extraction of phenolic compounds from arboreal leaves using a this compound/C(18) sorbent system. The method achieved high recovery rates (32% to 88%) for various phenolic acids, showcasing the precision of GC analysis following this compound treatment . This method is particularly useful for quantifying low-abundance compounds in complex matrices.
Case Study 2: Determination of Porphyrins
This compound chromatography has been employed to purify porphyrins from biological samples before measurement. This application highlights its role in medical diagnostics, where accurate quantification of porphyrins is crucial .
Case Study 3: Removal of Arsenic from Water
Research comparing silica and this compound as solid supports showed that this compound impregnated with crown ether effectively adsorbs arsenic ions from aqueous solutions. The study provided insights into optimizing conditions for maximum adsorption efficiency .
Method Development
This compound's versatility extends to method development in various fields:
- Gas Chromatography-Mass Spectrometry (GC-MS) : It is frequently used in tandem with GC-MS for analyzing complex mixtures, ensuring that analytes are adequately purified before detection .
- Solid-Phase Extraction : Modified this compound materials have been developed for pipette-tip solid-phase extraction methods, enhancing the efficiency of extracting specific compounds like rutin from orange peels .
Table 1: Summary of Applications and Recovery Rates
Application | Analyte | Recovery Rate (%) | Method Used |
---|---|---|---|
Pesticide Analysis | Various Pesticides | Up to 96% | GC |
Phenolic Compound Extraction | Ferulic Acid | 32% | GC |
Porphyrin Purification | Uro-, copro-, protoporphyrins | Not specified | This compound Chromatography |
Arsenic Removal | As(V) | High | Adsorption Study |
Table 2: Comparison of this compound with Other Sorbents
Property | This compound | Silica Gel | Alumina |
---|---|---|---|
Surface Area | High | Moderate | Moderate |
Selectivity | Good | Variable | Moderate |
Chemical Stability | Excellent | Good | Fair |
Chemical Reactions Analysis
Acid-Base Reactions and Dissolution
Florisil® undergoes dissolution in hydrofluoric acid (HF), producing corrosive magnesium and silicon fluorides . This reaction is critical for understanding its limitations in HF-containing environments:
Key reaction:
The material remains stable in weak acids but shows pH-dependent behavior in aqueous solutions. At pH < 2, magnesium leaching increases significantly, particularly with negatively charged compounds like sodium cocoyl glutamate .
Arsenic Removal
Studies demonstrate this compound's capacity for As(V) adsorption through pseudo-second-order kinetics :
Parameter | This compound Value | Silica Value |
---|---|---|
Activation Energy | 1.118 kJ/mol | 24.77 kJ/mol |
ΔG° (318K) | -2.69 kJ/mol | -3.12 kJ/mol |
ΔH° | 8.42 kJ/mol | 15.6 kJ/mol |
The lower activation energy for this compound suggests physical adsorption dominance compared to silica's chemical adsorption .
Organic Compound Interactions
This compound® effectively adsorbs:
Its performance depends on activation temperature (650°C for general use vs. 675°C for pesticide analysis) .
Surface Reactivity
Recent studies reveal unexpected chemical activity:
-
Mediates thiol oxidation through radical pathways:
This redox activity impacts biochemical analyses using this compound .
Thermal Decomposition
Heating above 1,500°C induces structural breakdown:
The decomposition temperature makes this compound® suitable for high-temperature applications .
Incompatibility Profile
Reactive Agents | Products Formed | Hazard Potential |
---|---|---|
Fluorine | Magnesium fluoride | Explosive reactions |
Chlorine trifluoride | Silicon tetrachloride | Corrosive fumes |
Oxygen difluoride | Metal oxides | Thermal runaway |
Ionic Interactions
In solution with charged compounds:
-
Negatively charged surfactants increase Mg²⁺ leaching by 38% vs. neutral compounds
-
Positively charged cetrimonium chloride shows competitive ion adsorption
These interactions inform method development for column chromatography .
Standardization Reactions
Quality control uses lauric acid adsorption testing :
Where = mg lauric acid/mL NaOH. Optimal this compound® quantity is calculated as:
This standardization ensures batch-to-batch consistency in chromatographic applications .
The multifaceted reactivity of this compound® underscores its utility in analytical chemistry while necessitating careful consideration of pH, temperature, and chemical environment in experimental design. Recent findings about its surface radical chemistry suggest previously unrecognized catalytic potential that warrants further investigation.
Q & A
Basic Research Questions
Q. What criteria should guide the selection of Florisil particle size (e.g., 60–100 mesh vs. 100–200 mesh) for chromatographic clean-up in pesticide residue analysis?
Methodological Answer: Particle size impacts flow rates and adsorption efficiency. For high-resolution separation of polar compounds (e.g., organophosphorus pesticides), 100–200 mesh this compound provides finer packing and better resolution, while 60–100 mesh is suitable for rapid elution of less complex matrices. Activation protocols (e.g., heating at 130°C for 16 hours) must align with standardized methods to ensure consistent adsorbent activity .
Q. How can this compound columns be standardized to ensure reproducible recoveries of target analytes?
Methodological Answer: Follow EPA Manual of Analytical Methods (1971), which specifies pre-washing columns with elution solvents (e.g., hexane/acetone) to remove impurities. Validate adsorbent activity using Mills (1968) capacity tests, where activated this compound’s water content is controlled to ≤1% to maintain consistent polarity .
Q. Why is this compound preferred over silica for dispersive solid-phase extraction (d-SPE) in phthalate analysis?
Methodological Answer: this compound’s basic magnesium silicate surface reduces acidic interference retention, improving recovery of phthalates like DEHP. In mussel tissue analysis, this compound (0.5 g) with ethyl acetate elution achieved >85% recovery, whereas silica retained polar matrix components, complicating phthalate isolation .
Advanced Research Questions
Q. How can fractional factorial designs optimize this compound-based micro-MSPD (matrix solid-phase dispersion) for complex environmental samples?
Methodological Answer: A 2⁴⁻¹ fractional factorial design with central points (e.g., 11 experiments) evaluates variables: sample mass (A), this compound as dispersant (B), this compound as clean-up agent (C), and elution volume (D). ANOVA identifies significant factors (p < 0.05); e.g., Factor B (this compound dispersant) explained 32% variance in DBP recovery. Pareto charts prioritize interactions (e.g., B×C) for further optimization .
Q. What statistical approaches resolve contradictions in this compound’s adsorption efficiency across structurally diverse organophosphorus pesticides?
Methodological Answer: Cluster analytes by substituent groups (e.g., thiophosphates vs. phosphorothioates) and apply multiple linear regression to correlate log P (octanol-water) with this compound recovery. For example, Gordon and Ford (1972) noted polar thiophosphates (log P < 3) require higher acetone ratios (20–30%) for elution, while non-polar analogs (log P > 4) elute efficiently with hexane .
Q. How do matrix effects in biota samples (e.g., lipids, pigments) interfere with this compound-based clean-up, and what mitigation strategies exist?
Methodological Answer: Lyophilization and sodium sulfate drying (0.1 g/g sample) reduce lipid co-extraction. For pigment-rich matrices (e.g., plant tissues), pre-treatment with graphitized carbon black (GCB) removes chlorophyll before this compound clean-up. Spiked recovery tests (e.g., 450 ng/g raft mussel) with QC blanks validate method robustness .
Q. What evidence supports this compound’s role in enhancing sensitivity for halogenated organic compound analysis compared to alumina or carbon?
Methodological Answer: this compound’s mesoporous structure (3.21 g/cm³ density) selectively retains non-halogenated interferents. In dioxin analysis, this compound columns achieved 95% recovery of 2,3,7,8-TCDD with <5% co-elution of PCBs, outperforming carbon’s irreversible adsorption of planar congeners .
Q. Method Validation & Reproducibility
Q. How should researchers document this compound-based protocols to ensure reproducibility in multi-laboratory studies?
Methodological Answer: Adhere to Beilstein Journal guidelines: report activation conditions (time/temperature), column dimensions, and elution solvent ratios. For novel methods, include Supporting Information with raw ANOVA tables, Pareto charts, and spiked sample recovery data. Reference EPA Standard 3620C for QC/QA benchmarks .
Q. What metrics define this compound column failure, and how can batch variability be controlled?
Methodological Answer: Monitor recovery rates of internal standards (e.g., PCB30). A >20% deviation from expected recovery indicates column degradation. Pre-test this compound batches using Mills (1968) capacity tests and standardize with EPA’s Pesticide Community Studies Laboratories protocols .
Q. Emerging Challenges
Q. Can this compound be integrated with modern LC-MS/MS workflows for high-throughput analysis of emerging contaminants (e.g., PFAS)?
Methodological Answer: this compound’s strong anion-exchange capacity (pH 8–10) traps anionic PFAS (e.g., PFOA), but methanol-modified eluents are required. Challenges include PFAS adsorption onto magnesium silicate; validate with isotopically labeled surrogates (e.g., ¹³C-PFOS) to quantify matrix effects .
Comparison with Similar Compounds
Florisil’s performance is often evaluated against other adsorbents, including C18, PSA, MIL-101(Cr), and HC-C16. Key distinctions are summarized below:
Chemical Composition and Selectivity
Performance Metrics
- Adsorption Capacity : this compound impregnated with ionic liquids achieved a Cs⁺ adsorption capacity of 28.9 mg/g, outperforming natural zeolites but falling short of specialized ion-exchange resins .
- Extraction Recovery: For organophosphate pesticides (OPPs) in honey, this compound SPE yielded 72.3–77.4% recovery, significantly lower than C18 (80.1–85.9%) and molecularly imprinted polymers (MISPE: 90.5–96.2%) .
- Matrix Cleanup : this compound reduced matrix effects in lipid-rich samples by 30–40%, comparable to HC-C18 but superior to PSA .
Research Findings and Limitations
- Optimal Conditions : this compound’s adsorption is maximized at neutral pH, as acidic conditions degrade its MgO framework .
- Impregnation Efficacy : Ionic liquid impregnation increased this compound’s Cs⁺ affinity by 50% but required acetone as a solvent carrier .
- Cost-Effectiveness : this compound is 20–30% cheaper than MOF-based adsorbents but less reusable due to pore clogging .
Preparation Methods
Activation and Dehydration Protocols
Freshly synthesized Florisil requires activation to remove adsorbed water and enhance surface reactivity.
Thermal Activation
Sigma-Aldrich’s standard protocol involves heating this compound at 130°C for 16 hours in a forced-draft oven, followed by cooling in a desiccator . This process reduces the material’s moisture content to <0.5%, as water molecules occupy active sites and diminish adsorption capacity .
Acid Washing
For applications requiring extreme purity, this compound is pre-treated with 3 M HCl to remove metal impurities, followed by exhaustive washing with deionized water until neutral pH . Acid-washed material exhibits improved chromatographic resolution for porphyrins and nitrogen-containing compounds .
Chromatographic Column Preparation
This compound’s performance in column chromatography depends on packing density and particle size distribution.
Column Packing Methodology
A benchmark protocol specifies layering 8 inches of activated this compound beneath 1 inch of anhydrous Na₂SO₄ in a glass column . The sodium sulfate acts as a desiccant, preventing moisture ingress during operation. For high-throughput applications, Dikma Technologies recommends using 150–200 μm particles packed to a density of 0.45–0.50 g/cm³ .
Pre-Wetting and Conditioning
Columns are pre-wetted with 5% (v/v) ethyl acetate in hexane to deactivate residual polar sites. Flow rates are optimized to 2–5 mL/min, as excessive velocity causes channeling and reduced efficiency .
Quality Control Metrics
Industrial producers adhere to stringent specifications to ensure batch-to-batch consistency:
Table 2: this compound Quality Standards
Degradation and Reuse Considerations
This compound gradually loses activity due to irreversible adsorption of strongly polar compounds. Sigma-Aldrich explicitly advises against reusing this compound for pesticide analysis, as PCBs and organochlorines resist elution . However, studies demonstrate that columns contaminated with lipids can be regenerated by sequential washing with acetone, methanol, and dichloromethane .
Emerging Innovations
Recent advances include mechanochemical synthesis, where ball-milling MgO and SiO₂ precursors yields this compound with tunable pore sizes (2–50 nm) . Additionally, microwave-assisted activation reduces processing time to 2 hours while maintaining surface area >280 m²/g .
Properties
IUPAC Name |
magnesium;dioxido(oxo)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHIFSZMMVMEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893966 | |
Record name | Magnesium silicate (Mg(SiO3)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |
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Molecular Weight |
100.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |
Record name | Magnesium metasilicate | |
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CAS No. |
8014-97-9, 13776-74-4, 63210-56-0 | |
Record name | Magnesium oxide (MgO), mixt. with silica | |
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Record name | Magnesium metasilicate | |
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Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |
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Record name | Magnesium silicate (Mg(SiO3)) | |
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Record name | Magnesium silicate | |
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Record name | Steatite (Mg(SiO3)) | |
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Record name | MAGNESIUM METASILICATE | |
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